molecular formula C16H19FN4O B7627348 (3-Aminopyrrolidin-1-yl)-[5-ethyl-1-(4-fluorophenyl)pyrazol-4-yl]methanone

(3-Aminopyrrolidin-1-yl)-[5-ethyl-1-(4-fluorophenyl)pyrazol-4-yl]methanone

Cat. No. B7627348
M. Wt: 302.35 g/mol
InChI Key: QOOCECBKHATDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Aminopyrrolidin-1-yl)-[5-ethyl-1-(4-fluorophenyl)pyrazol-4-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potential drug candidate that is being studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (3-Aminopyrrolidin-1-yl)-[5-ethyl-1-(4-fluorophenyl)pyrazol-4-yl]methanone is not fully understood. However, it is believed that the compound works by interacting with certain receptors in the body. The compound has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of appetite, mood, and pain. It has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Aminopyrrolidin-1-yl)-[5-ethyl-1-(4-fluorophenyl)pyrazol-4-yl]methanone are diverse and depend on the specific application of the compound. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In inflammatory research, the compound has been shown to reduce inflammation by inhibiting the production of certain cytokines. In neurological research, the compound has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using (3-Aminopyrrolidin-1-yl)-[5-ethyl-1-(4-fluorophenyl)pyrazol-4-yl]methanone in lab experiments include its high affinity for certain receptors, its diverse range of biochemical and physiological effects, and its potential use as a drug candidate. The limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

The future directions for research related to (3-Aminopyrrolidin-1-yl)-[5-ethyl-1-(4-fluorophenyl)pyrazol-4-yl]methanone are vast and diverse. Some of the potential future directions include further optimization of the synthesis method to improve yields and purity, further investigation of the mechanism of action, and the development of new drug candidates based on this compound. Additionally, this compound could be studied for its potential use in other applications such as the treatment of autoimmune diseases, metabolic disorders, and cardiovascular diseases.
Conclusion:
In conclusion, (3-Aminopyrrolidin-1-yl)-[5-ethyl-1-(4-fluorophenyl)pyrazol-4-yl]methanone is a promising chemical compound that has gained significant attention in the field of scientific research. The compound has been studied for its diverse range of biochemical and physiological effects and its potential use as a drug candidate. While there are limitations to using this compound in lab experiments, the future directions for research related to this compound are vast and diverse. Further investigation of this compound could lead to the development of new drug candidates and the treatment of various diseases.

Synthesis Methods

The synthesis method for (3-Aminopyrrolidin-1-yl)-[5-ethyl-1-(4-fluorophenyl)pyrazol-4-yl]methanone involves the reaction of 4-fluoroacetophenone with ethyl hydrazine to form 1-(4-fluorophenyl)-3-ethyl-1H-pyrazole-4-carbohydrazide. This intermediate is then reacted with 3-aminopyrrolidine to form the final product. The synthesis method for this compound has been optimized to produce high yields and purity.

Scientific Research Applications

The scientific research application of (3-Aminopyrrolidin-1-yl)-[5-ethyl-1-(4-fluorophenyl)pyrazol-4-yl]methanone is vast and diverse. This compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have a high affinity for certain receptors in the body, which makes it a promising drug candidate for various diseases.

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-[5-ethyl-1-(4-fluorophenyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-2-15-14(16(22)20-8-7-12(18)10-20)9-19-21(15)13-5-3-11(17)4-6-13/h3-6,9,12H,2,7-8,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOCECBKHATDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)N3CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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